molecular formula C29H32O17 B1242473 2''-O-Acetylrutin

2''-O-Acetylrutin

Cat. No.: B1242473
M. Wt: 652.6 g/mol
InChI Key: OTLZRRUHHNDQIU-AMJYKMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-O-Acetylrutin is a natural product found in Prunus mume with data available.

Scientific Research Applications

ACE2 Interaction and COVID-19

2''-O-Acetylrutin's impact on ACE2, a key receptor for SARS-CoV-2, highlights its potential role in COVID-19 research. ACE2's function as both a receptor for SARS-CoV-2 and a protective agent against lung injury underscores the importance of understanding its interaction with compounds like this compound. Studies have demonstrated that clinical-grade soluble ACE2 can significantly reduce SARS-CoV-2 recovery, suggesting a promising avenue for COVID-19 treatment where this compound's effects could be relevant (Monteil et al., 2020).

Acetyl-CoA Synthetase in Cancer Research

Research into Acetyl-CoA Synthetase 2 (ACSS2) emphasizes the significance of acetate utilization in cancer cells. ACSS2's role in supporting cancer cell growth under metabolic stress links to the broader research domain of this compound, given its potential influence on acetylation processes. This connection is vital for understanding how cellular metabolism can be targeted in cancer treatment (Schug et al., 2015).

Renal ACE2 Activity and Sex Differences

Studies have found significant sex differences in renal ACE2 activity, which are influenced by 17β-oestradiol. This suggests that this compound's interaction with ACE2 might have varying implications based on sex, an important consideration in the context of personalized medicine (Liu et al., 2010).

ACE2 as a Critical Pathway in Heart Failure and Lung Disease

ACE2 plays a protective role in various diseases, including heart failure and lung disease. Research shows that recombinant ACE2 and other ACE2 activators can be potential therapies for conditions associated with an activated renin-angiotensin system. Understanding this compound's effect on ACE2 could thus have significant therapeutic implications (Gheblawi et al., 2020).

Properties

Molecular Formula

C29H32O17

Molecular Weight

652.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C29H32O17/c1-9-19(35)22(38)24(40)28(42-9)41-8-17-20(36)23(39)27(43-10(2)30)29(45-17)46-26-21(37)18-15(34)6-12(31)7-16(18)44-25(26)11-3-4-13(32)14(33)5-11/h3-7,9,17,19-20,22-24,27-29,31-36,38-40H,8H2,1-2H3/t9-,17+,19-,20+,22+,23-,24+,27+,28+,29-/m0/s1

InChI Key

OTLZRRUHHNDQIU-AMJYKMBKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O

Synonyms

2''-O-acetylrutin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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